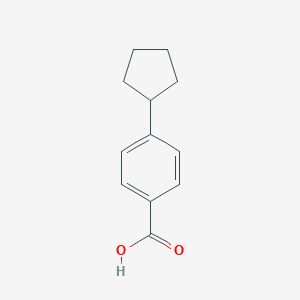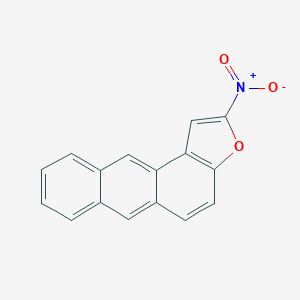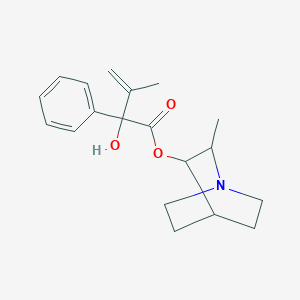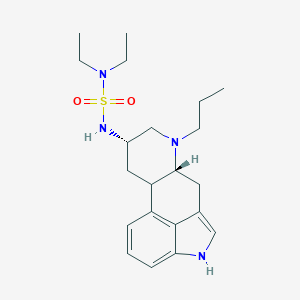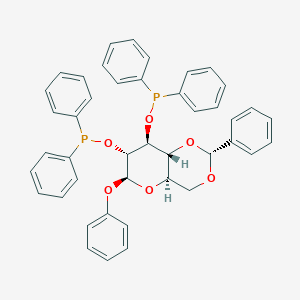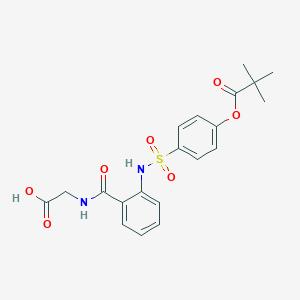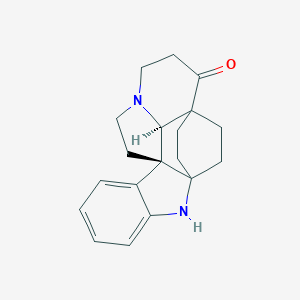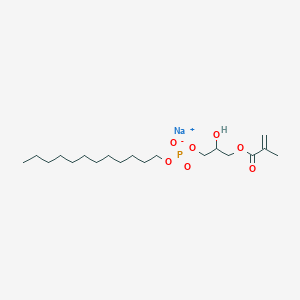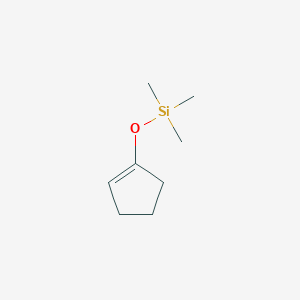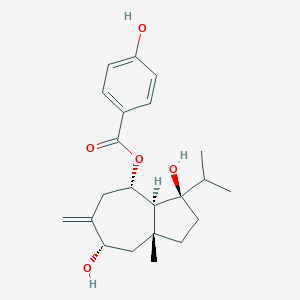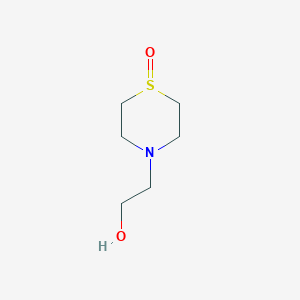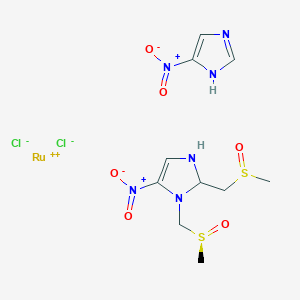![molecular formula C14H17N3O4 B011461 Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 105251-49-8](/img/structure/B11461.png)
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In
作用机制
The mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate acts as a chelating agent, binding to metal ions and forming complexes. The fluorescence of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is quenched upon binding to metal ions, allowing for the detection of metal ions in solution.
生化和生理效应
There is limited research on the biochemical and physiological effects of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. However, it has been found to be non-toxic in vitro and in vivo studies. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its high selectivity for copper ions, making it useful in the detection of copper in biological and environmental samples. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to be stable under various conditions, including in the presence of organic solvents and at high temperatures. However, one limitation of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its low yield, which could limit its use in large-scale applications.
未来方向
There are several future directions for the research on Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. Another direction is the exploration of the potential applications of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate in other fields, such as catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate and its potential biochemical and physiological effects.
Conclusion
In conclusion, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is a pyrrole derivative that has potential applications in various fields of scientific research. Its high selectivity for copper ions makes it useful in the detection of copper in biological and environmental samples. The development of more efficient synthesis methods and further research on the potential applications and mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate could lead to new discoveries and advancements in various fields.
合成方法
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been synthesized using different methods, including the reaction of 2,3-dihydrofuran with ethyl cyanoacetate, followed by the reaction with pyrrolidine-2-carboxylic acid. Another method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with pyrrolidine-2-carboxylic acid, followed by the reaction with potassium cyanide. The yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate using these methods ranges from 20-60%.
科学研究应用
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is as a fluorescent probe for the detection of metal ions. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to selectively detect copper ions in aqueous solutions. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
属性
CAS 编号 |
105251-49-8 |
|---|---|
产品名称 |
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
分子式 |
C14H17N3O4 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-5-3-9(16-11)8(7-15)10-4-6-12(17-10)14(19)21-2/h11-12,16H,3-6H2,1-2H3/b9-8+/t11-,12-/m0/s1 |
InChI 键 |
HEMMGWQVSFWCAQ-OMJLJAAMSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC/C(=C(/C#N)\C2=N[C@@H](CC2)C(=O)OC)/N1 |
SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
规范 SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



